molecular formula C16H20N2O4 B5527756 3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

Cat. No. B5527756
M. Wt: 304.34 g/mol
InChI Key: YOVAAHLMAAVVGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including 3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, often involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. This method provides an effective and straightforward approach to produce quinazolin-2-ones and related compounds through cyclization-alkoxycarbonylation reactions under specific conditions (Costa et al., 2004). Synthesis can also be achieved through microwave-assisted reactions of specific aldehyde and acid derivatives, demonstrating the versatility of methods available for producing these compounds (Jiang et al., 2007).

Molecular Structure Analysis

Quinazoline derivatives exhibit diverse molecular conformations, depending on their specific substituents and structural modifications. The crystal structure and molecular geometry of these compounds are often characterized by X-ray diffraction analysis, revealing the presence of hydrogen bonding and other intermolecular interactions that contribute to their stability and reactivity (Gandhi et al., 2020).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of quinazoline derivatives, including 3-cyclohexyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, are closely related to their molecular structure. These compounds typically exhibit solid-state characteristics, with specific melting points, solubility profiles, and crystalline forms that can be tailored through chemical modifications (Sweeney et al., 2018).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are defined by their functional groups and molecular frameworks. These compounds can undergo a range of reactions, including nucleophilic substitution and electrophilic addition, depending on the presence of electron-donating or electron-withdrawing substituents. Their chemical behavior is essential for their application in synthetic organic chemistry and drug design (Yan et al., 2017).

properties

IUPAC Name

3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-13-8-11-12(9-14(13)22-2)17-16(20)18(15(11)19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVAAHLMAAVVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

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